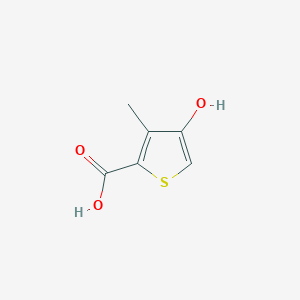

2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl-

CAS No.: 728032-42-6

Cat. No.: VC18696924

Molecular Formula: C6H6O3S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 728032-42-6 |

|---|---|

| Molecular Formula | C6H6O3S |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | 4-hydroxy-3-methylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H6O3S/c1-3-4(7)2-10-5(3)6(8)9/h2,7H,1H3,(H,8,9) |

| Standard InChI Key | UAJOSISMPJVZDL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1O)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The thiophene ring, a five-membered aromatic system containing one sulfur atom, serves as the scaffold for this compound. Key substituents include:

-

A carboxylic acid group (-COOH) at the 2-position, which introduces acidity and hydrogen-bonding capacity.

-

A hydroxyl group (-OH) at the 4-position, enhancing polarity and reactivity.

-

A methyl group (-CH) at the 3-position, contributing to steric effects and lipophilicity .

The spatial arrangement of these groups is critical to the compound’s electronic properties. The SMILES notation and InChIKey UAJOSISMPJVZDL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Synthesis and Manufacturing Routes

Palladium-Catalyzed Carbonylation

Source describes palladium-catalyzed carbonylation under CO pressure as a method to install carboxylic acid groups on halogenated thiophenes. Applied to 4-bromo-3-methylthiophene, this strategy could yield the target compound after subsequent hydroxylation. Challenges include regioselectivity and catalyst poisoning by sulfur-containing intermediates.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Acidic Protons: The carboxylic acid (pKa ~2-3) and phenolic hydroxyl (pKa ~10) groups render it susceptible to pH-dependent degradation.

-

Thermal Sensitivity: Thiophene derivatives generally decompose above 200°C, though exact data for this compound are unavailable .

Solubility and Partitioning

Predicted solubility in water is low (<1 g/L at 25°C) due to the hydrophobic thiophene core and methyl group. It is more soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol . The calculated logP (octanol-water partition coefficient) of ~1.2 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Challenges in Synthesis and Scale-Up

Functional Group Compatibility

Introducing the hydroxyl group adjacent to the methyl substituent poses regiochemical challenges. Competing reactions during electrophilic substitution (e.g., sulfonation or over-halogenation) necessitate precise temperature and catalyst control .

Yield Optimization

The Grignard method described in achieves ~70% yield for related compounds but requires stoichiometric alkyl halides, increasing costs and waste. Transitioning to catalytic systems or flow chemistry could enhance sustainability.

Future Research Directions

Catalytic Hydroxylation

Developing transition metal catalysts (e.g., Ru or Fe complexes) for direct C-H hydroxylation of 3-methyl-2-thiophenecarboxylic acid could streamline synthesis. Preliminary work on benzoic acid derivatives suggests feasibility .

Computational Modeling

Density functional theory (DFT) studies could predict reaction pathways for hydroxylation and optimize conditions to minimize byproducts. Molecular docking may elucidate biological targets for drug discovery.

Environmental Impact Assessments

As agrochemical intermediates often persist in ecosystems, biodegradation studies and ecotoxicological profiling are essential to ensure regulatory compliance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume